BIO-32546

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

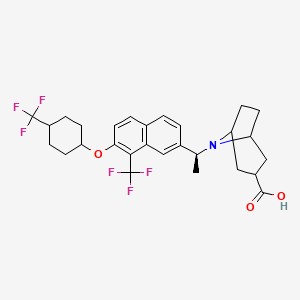

8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZASAAIJIFDWSB-CKPDSHCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BIO-32546: A Deep Dive into its Mechanism of Action as a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BIO-32546, a potent and selective, non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and pain signaling. This document details the quantitative data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in the field.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of autotaxin. ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[1][2] LPA then binds to and activates at least six distinct G-protein-coupled receptors (GPCRs), namely LPA1-6, initiating a cascade of intracellular signaling events that lead to various cellular responses.[1][2] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the downstream signaling mediated by its receptors. This targeted approach makes this compound a promising therapeutic candidate for pathologies driven by excessive LPA signaling, such as neuropathic pain.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type |

| IC50 (ATX) | 1 nM | FRET-based assay |

| Selectivity (LPA1-3,5) | > 10 µM | Not specified |

| Selectivity (S1P1-5) | > 10 µM | Not specified |

| hERG Inhibition | 21.3% @ 10 µM | Not specified |

Table 2: In Vitro and In Vivo Pharmacokinetics of this compound

| Species | Parameter | Value |

| Rat | Microsomal Clearance (CL) | 29 mL/min/kg |

| Human | Microsomal Clearance (CL) | 7.6 mL/min/kg |

| Rat | Oral Bioavailability | Good (exact value not specified) |

| Rat | Brain Penetration | Yes (exact value not specified) |

Signaling Pathway

The diagram below illustrates the Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Autotaxin Inhibitory Assay (FRET-based)

This in vitro assay quantifies the potency of this compound in inhibiting the enzymatic activity of autotaxin.

Materials:

-

Recombinant human autotaxin

-

Fluorescence Resonance Energy Transfer (FRET) substrate for ATX

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound

-

Microplate reader capable of measuring FRET

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the recombinant human autotaxin to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the change in fluorescence intensity over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in liver microsomes, providing an indication of its potential in vivo clearance.

Materials:

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

This compound

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.

-

Add this compound to the microsomal suspension and pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of this compound at each time point.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound.

In Vivo Model of Acute Pain

This experimental model is used to evaluate the efficacy of this compound in a living organism.

Materials:

-

Male Sprague Dawley rats

-

This compound formulated for oral administration

-

Vehicle control

-

Apparatus for assessing pain response (e.g., Hargreaves test for thermal hyperalgesia or von Frey filaments for mechanical allodynia)

Procedure:

-

Acclimate the rats to the testing environment and equipment.

-

Administer this compound or vehicle control to the rats via oral gavage at various doses.

-

At specific time points after dosing, assess the pain threshold of the animals using a standardized method. For example, in the Hargreaves test, a radiant heat source is applied to the paw, and the latency to withdrawal is measured.

-

Compare the pain thresholds of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.

-

A dose-response relationship can be established by testing a range of this compound concentrations.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical evaluation of an autotaxin inhibitor like this compound.

Caption: A generalized workflow for the preclinical development of an autotaxin inhibitor.

References

BIO-32546: A Technical Guide to a Potent and Selective Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIO-32546, a potent and selective inhibitor of autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a range of pathologies, including neuropathic pain, fibrosis, and cancer. The development of specific ATX inhibitors like this compound represents a promising therapeutic strategy for these conditions. This document details the quantitative biological data, experimental protocols, and relevant biological pathways associated with this compound, serving as a comprehensive resource for researchers in the field.

Core Function and Mechanism of Action

This compound is a novel, orally bioavailable, and brain-penetrant small molecule that functions as a potent and selective inhibitor of autotaxin.[1] It operates through a non-zinc binding, reversible mechanism, distinguishing it from other classes of ATX inhibitors.[1] By inhibiting ATX, this compound effectively blocks the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA is a signaling lipid that exerts its biological effects through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6). The ATX-LPA signaling axis is a critical pathway involved in numerous physiological and pathological processes, including cell proliferation, migration, survival, and pain signaling.[1] The therapeutic potential of this compound lies in its ability to modulate this pathway by reducing the production of LPA, thereby mitigating its downstream effects.

Quantitative Data Summary

The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data, demonstrating its high potency, selectivity, and favorable drug-like properties.

| Parameter | Value | Assay Type |

| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |

| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LC-MS/MS analysis |

| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LC-MS/MS analysis |

| Selectivity (LPA1-3, 5 Receptors) | > 10 µM | Radioligand Binding Assay |

| Selectivity (S1P1-5 Receptors) | > 10 µM | GTPγS Functional Assay |

| hERG Inhibition | 21.3% @ 10 µM | Electrophysiology Assay |

Table 1: In Vitro Biological Activity of this compound

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| Rat | IV | 1 | 2.9 | - | 647 | - |

| Rat | PO | 10 | - | 1060 | 6840 | 0.45 @ 4h |

| Mouse | IV | 2 | 1.8 | - | 1480 | - |

| Mouse | PO | 10 | - | 2150 | 5480 | 0.51 @ 4h |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Autotaxin Inhibition Assay (FRET-based)

This assay determines the in vitro potency of this compound against human autotaxin using a fluorescence resonance energy transfer (FRET) substrate.

-

Materials:

-

Recombinant human autotaxin (ATX)

-

Fluorogenic substrate FS-3 (a doubly labeled analog of LPC)[2]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader with excitation at ~485 nm and emission detection at ~530 nm

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

Add a solution of recombinant human ATX (final concentration, e.g., 1-5 nM) to each well of the microplate.

-

Add the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FS-3 substrate (final concentration, e.g., 1-10 µM) to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant Model)

This protocol describes the evaluation of the analgesic efficacy of this compound in a well-established model of inflammatory pain.

-

Animals:

-

Male Sprague-Dawley rats (200-250 g)

-

-

Induction of Inflammation:

-

Anesthetize the rats with isoflurane.

-

Induce a persistent inflammatory state by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.

-

Allow the inflammation and associated pain behaviors to develop over 24-48 hours.

-

-

Drug Administration:

-

Administer this compound orally at various doses (e.g., 0.1, 0.3, 3, and 10 mg/kg) or vehicle control.

-

-

Assessment of Pain Behaviors:

-

Mechanical Allodynia (von Frey Test):

-

Place the rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the inflamed paw.

-

A positive response is defined as a brisk withdrawal or licking of the paw upon application of the filament.

-

The 50% paw withdrawal threshold (in grams) is determined using the up-down method.

-

-

Thermal Hyperalgesia (Plantar Test):

-

Place the rats in individual Plexiglas chambers on a glass plate.

-

A radiant heat source is focused onto the plantar surface of the inflamed paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

-

A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

-

-

-

Data Analysis:

-

Pain thresholds are measured at baseline (before CFA injection) and at various time points after drug administration.

-

The effect of this compound is expressed as the reversal of CFA-induced mechanical allodynia and thermal hyperalgesia.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the drug's effect compared to the vehicle control group.

-

Selectivity Profiling: LPA and S1P Receptor Assays

To determine the selectivity of this compound, its activity is assessed against related lipid signaling receptors, such as LPA and S1P receptors.

-

LPA Receptor Binding Assay (Radioligand Displacement):

-

Principle: This assay measures the ability of this compound to displace a radiolabeled ligand from a specific LPA receptor subtype.

-

Materials:

-

Cell membranes prepared from cells overexpressing a specific human LPA receptor subtype (e.g., LPA1).

-

Radiolabeled LPA ligand (e.g., [3H]-LPA).

-

This compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled LPA ligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of this compound for the displacement of the radioligand.

-

-

-

S1P Receptor Functional Assay (GTPγS Binding):

-

Principle: This assay measures the activation of G proteins coupled to S1P receptors in response to an agonist, and the ability of this compound to antagonize this activation.

-

Materials:

-

Cell membranes from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1).

-

S1P agonist.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate the cell membranes with this compound.

-

Add a sub-maximal concentration of the S1P agonist and [35S]GTPγS.

-

Incubate to allow for G protein activation and binding of [35S]GTPγS.

-

Separate bound and free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Determine the ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its IC50.

-

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathway, the drug discovery workflow for this compound, and the in vivo experimental design.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Caption: The drug discovery and development workflow for this compound.

References

An In-Depth Technical Guide to BIO-32546 and the ATX-LPA Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BIO-32546, a potent and selective non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a pivotal enzyme in the lysophosphatidic acid (LPA) signaling pathway, a critical mediator of a wide array of physiological and pathological processes. The dysregulation of the ATX-LPA axis has been implicated in numerous diseases, including fibrosis, cancer, inflammation, and neuropathic pain.[1] This document details the mechanism of action of this compound, its quantitative pharmacological data, detailed experimental methodologies for its characterization, and visualizations of the core biological pathways and experimental workflows.

The Autotaxin-LPA Signaling Axis

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[2][3] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][4] LPA then binds to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6, on the surface of target cells. This interaction initiates a cascade of downstream signaling events that influence a diverse range of cellular functions, including proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis is integral to many physiological processes, such as vascular and nervous system development. However, its over-activity is a key driver in the pathogenesis of multiple diseases, making it a compelling target for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

BIO-32546: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BIO-32546, a potent and selective non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a pivotal enzyme in the lysophosphatidic acid (LPA) signaling pathway, a key regulator of numerous physiological and pathological processes. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery of a Novel Autotaxin Inhibitor

The discovery of this compound originated from a screening of an internal lipid mimetic chemical library, which identified a phosphonic acid-based inhibitor with moderate potency against autotaxin (IC50 = 28 nM).[1] Extensive optimization, guided by structure-based rational design, was undertaken to improve potency and address liabilities such as hERG inhibition.[1] This effort led to the identification of this compound, a compound with a remarkable IC50 of 1 nM.[1][2][3] Key modifications included the introduction of a methyl group at the benzylic position, which successfully mitigated hERG liability.

Synthesis of this compound

The synthesis of this compound is a multi-step process, as outlined in the primary literature. The following is a detailed protocol for the synthesis of this potent autotaxin inhibitor.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 8 To a solution of alcohol 7 in CH2Cl2, triethylamine is added. The resulting mixture is cooled to 0 °C, and methanesulfonyl chloride is added dropwise. After stirring for 30 minutes, the reaction is quenched with water and extracted with CH2Cl2. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the mesylate. To a solution of the mesylate in DMF, 7-bromonaphthalen-2-ol and cesium carbonate are added. The mixture is heated to 80 °C and stirred overnight. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford ether 8 .

Step 2: Synthesis of Intermediate 9 To a solution of ether 8 in CH2Cl2, N-iodosuccinimide and zirconium tetrachloride are added. The mixture is heated to reflux and stirred for 4 hours. After cooling, the reaction is quenched with aqueous sodium thiosulfate and extracted with CH2Cl2. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in DMF and HMPA, and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and copper(I) iodide are added. The mixture is heated to 80 °C and stirred overnight. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give intermediate 9 .

Step 3: Synthesis of Aldehyde 10 To a solution of intermediate 9 in THF at -78 °C, n-butyllithium is added dropwise. After stirring for 30 minutes, DMF is added, and the mixture is stirred for another 30 minutes before being warmed to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give aldehyde 10 .

Step 4: Synthesis of Alcohol 11 To a solution of aldehyde 10 in THF at 0 °C, methylmagnesium bromide is added dropwise. After stirring for 1 hour, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield alcohol 11 .

Step 5: Synthesis of this compound (Compound 6) To a solution of alcohol 11 in CH2Cl2, diisopropylethylamine and methanesulfonyl chloride are added at 0 °C. After stirring for 30 minutes, the reaction is quenched with water and extracted with CH2Cl2. The organic layer is washed with brine, dried, and concentrated. The resulting mesylate is dissolved in DMF, and the appropriate amine and cesium carbonate are added. The mixture is heated to 80 °C and stirred overnight. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude ester is then dissolved in a mixture of THF and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then acidified with 1N HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product, this compound, is purified by supercritical fluid chromatography (SFC).

Biological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Activity

The inhibitory activity of this compound against human autotaxin was determined using a FRET-based assay. The compound's effect on LPA levels in human and rat plasma was also assessed. Furthermore, its selectivity was evaluated against a panel of CYP450 isoforms and the hERG channel.

| Parameter | Value | Assay Type |

| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |

| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |

| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |

| CYP Isoform Inhibition (IC50) | > 10 µM (for 1A2, 2C9, 2C19, 2D6, 3A4) | In vitro metabolism assays with human liver microsomes |

| hERG Inhibition (IC50) | > 10 µM | Patch clamp electrophysiological assay |

Table 1: In Vitro Biological Activity of this compound.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was evaluated in multiple species to assess its drug-like properties.

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Rat | IV | 2 | 3.0 | 594 | - |

| Rat | PO | 10 | - | - | 66 |

| Dog | IV | 1 | 2.5 | 450 | - |

| Dog | PO | 5 | - | 1390 | 10800 |

| Cynomolgus Monkey | IV | 1 | 2.9 | 630 | - |

| Cynomolgus Monkey | PO | 5 | - | 1200 | 8900 |

| Mouse | IV | 2 | 2.2 | 1370 | - |

| Mouse | PO | 10 | - | 2050 | 51 |

Table 2: Single-Dose Pharmacokinetic Parameters of this compound.

Physicochemical Properties

Key physicochemical properties of this compound were determined to understand its potential for oral absorption and distribution.

| Parameter | Value |

| Solubility (pH 7) | 73.2 µg/mL |

| Permeability (Caco-2, Papp A-B/B-A) | 16.8/40.3 x 10⁻⁶ cm/s |

| ELogD (pH 7.4) | 4.73 |

| Plasma Protein Binding (Rat, % free) | 0.45% |

| Plasma Protein Binding (Human, % free) | 0.66% |

Table 3: Physicochemical Properties of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Autotaxin FRET Assay

The inhibitory activity of this compound on human autotaxin was measured using a fluorescence resonance energy transfer (FRET) assay with the fluorogenic substrate FS-3.

-

Reagents: Human recombinant autotaxin, FS-3 substrate, assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, KCl, CaCl2, MgCl2, and fatty-acid-free BSA).

-

Procedure: a. The test compound, this compound, is serially diluted in DMSO and then further diluted in assay buffer. b. The enzyme and substrate are prepared in assay buffer. c. In a 384-well plate, the test compound is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature. d. The reaction is initiated by the addition of the FS-3 substrate. e. The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair in FS-3. f. The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve. g. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

LC-MS/MS Analysis of Plasma LPA

The concentration of lysophosphatidic acid (LPA) in plasma samples was quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: a. Plasma samples are thawed on ice. b. A small aliquot of plasma (e.g., 10-50 µL) is mixed with an internal standard (e.g., a structurally similar LPA with a different mass). c. Proteins are precipitated by the addition of a cold organic solvent (e.g., methanol or acetonitrile). d. The mixture is vortexed and centrifuged to pellet the precipitated proteins. e. The supernatant containing the lipids is transferred to a clean tube and dried under a stream of nitrogen. f. The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. The reconstituted sample is injected onto a reverse-phase C18 column. b. A gradient elution is performed using mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives such as formic acid or ammonium formate to improve ionization. c. The eluent is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source. d. LPA species are detected in negative ion mode using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each LPA species and the internal standard. e. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LPA standards.

CYP450 Inhibition Assay

The potential of this compound to inhibit major cytochrome P450 (CYP) isoforms was evaluated using human liver microsomes.

-

Reagents: Pooled human liver microsomes, NADPH regenerating system, specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.), and positive control inhibitors.

-

Procedure: a. This compound is serially diluted in a suitable solvent. b. In a 96-well plate, human liver microsomes, the probe substrate, and the test compound or control inhibitor are pre-incubated in a phosphate buffer (pH 7.4). c. The reaction is initiated by the addition of the NADPH regenerating system. d. The plate is incubated at 37 °C for a specific time. e. The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. f. The plate is centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate. g. The percent inhibition is calculated relative to a vehicle control, and IC50 values are determined.

hERG Functional Assay

The potential for this compound to inhibit the hERG potassium channel was assessed using a whole-cell patch-clamp electrophysiology assay.

-

Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Electrophysiology: a. Cells are plated onto glass coverslips for recording. b. Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. c. The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is formulated to isolate the hERG current. d. A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. e. After establishing a stable baseline current, this compound is applied to the cell at various concentrations. f. The effect of the compound on the hERG current amplitude is measured. g. The percent inhibition is calculated, and an IC50 value is determined if significant inhibition is observed.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures are provided below to facilitate understanding.

Caption: The ATX-LPA signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Brain-Penetrating Autotaxin Inhibitor BIO-32546: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO-32546 is a potent, selective, and orally bioavailable autotaxin (ATX) inhibitor capable of penetrating the blood-brain barrier.[1][2] Developed as a non-zinc binding, reversible inhibitor, this compound has demonstrated significant promise in preclinical models, particularly in the context of neurological conditions where the ATX-lysophosphatidic acid (LPA) signaling axis is implicated.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Autotaxin and this compound

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA, a bioactive lipid mediator, signals through at least six G protein-coupled receptors (LPA1-6) to modulate a wide array of cellular processes, including cell proliferation, migration, survival, and cytoskeletal rearrangement. The ATX-LPA signaling pathway has been implicated in the pathophysiology of numerous diseases, including fibrosis, cancer, inflammation, and neurological disorders such as neuropathic pain, multiple sclerosis, and Alzheimer's disease.

This compound was developed as a tool compound to investigate the therapeutic potential of inhibiting the ATX-LPA axis, particularly in the central nervous system. Its ability to cross the blood-brain barrier makes it a valuable asset for studying the role of ATX in neurological diseases.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of autotaxin. As a non-zinc binding, reversible inhibitor, it occupies the active site of ATX, preventing the hydrolysis of LPC to LPA. This leads to a reduction in the bioavailability of LPA and subsequent attenuation of LPA receptor-mediated signaling.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Assay Type |

| IC50 (ATX) | 1.0 ± 0.5 nM | FRET-based assay with FS-3 substrate |

| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LC-MS/MS analysis |

| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LC-MS/MS analysis |

| Selectivity (LPA1–3, 5 Receptors) | > 10 µM | Not specified |

| Selectivity (S1P1–5 Receptors) | > 10 µM | Not specified |

| hERG Inhibition | 21.3% @ 10 µM | Not specified |

| CYP Isoform Inhibition (3A4, 1A2, 2C19, 2C9, 2D6) | > 10 µM | Not specified |

Table 2: In Vivo Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Brain/Plasma Ratio |

| Rat | IV | 1 | 3.0 | - | 594 | - | - |

| PO | 10 | - | - | - | 66 | 0.2 (at 4h) | |

| Dog | IV | 1 | 3.2 | - | 1340 | - | - |

| PO | 5 | - | 537 | 4530 | 68 | - | |

| Cynomolgus Monkey | IV | 1 | 3.2 | - | 1200 | - | - |

| PO | 5 | - | 412 | 3160 | 53 | - | |

| Mouse | IV | 2 | 2.2 | - | 1370 | - | - |

| PO | 10 | - | 2050 | - | 51 | Kp,uu = 0.11 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A summary of the key steps is provided below. For a detailed protocol, including reagent quantities and reaction conditions, please refer to the supporting information of the primary literature.

-

Mesylation of Alcohol 7: Alcohol 7 is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (CH2Cl2).

-

Ether Formation: The resulting mesylate is reacted with 7-bromonaphthalen-2-ol in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) to form ether 8.

-

Iodination and Trifluoromethylation: Ether 8 undergoes iodination followed by a trifluoromethylation reaction to yield intermediate 9.

-

Formylation: Intermediate 9 is treated with butyllithium (BuLi) and then quenched with DMF to produce aldehyde 10.

-

Methylation: Aldehyde 10 is reacted with methylmagnesium bromide (MeMgBr) to give secondary alcohol 11.

-

Mesylation and Amine Displacement: Alcohol 11 is mesylated and then reacted with the appropriate amine.

-

Ester Hydrolysis: The final step involves the hydrolysis of the ester group to yield the carboxylic acid, this compound.

Autotaxin Activity Assay (FS-3 Substrate)

This assay quantifies the enzymatic activity of autotaxin using a fluorogenic substrate, FS-3.

-

Principle: FS-3 is an LPC analog conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released, resulting in a measurable increase in fluorescence.

-

Materials:

-

Recombinant human autotaxin

-

FS-3 substrate

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

96-well black plates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare a solution of recombinant autotaxin in assay buffer.

-

Add the autotaxin solution to the wells of a 96-well plate.

-

To test inhibitor potency, pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the FS-3 substrate to each well.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the fluorophore used in the FS-3 substrate).

-

Calculate the rate of reaction from the linear phase of the fluorescence curve.

-

Determine the IC50 value of this compound by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Efficacy in a Rat Model of Acute Pain (Complete Freund's Adjuvant)

This protocol evaluates the analgesic efficacy of this compound in a model of inflammatory pain.

-

Animal Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats. Injection of CFA into the paw induces a localized and sustained inflammatory response characterized by hyperalgesia and allodynia.

-

Protocol:

-

Induce inflammation by injecting a solution of CFA into the plantar surface of one hind paw of the rats.

-

After a set period for the inflammation to develop (e.g., 24 hours), orally administer this compound at various doses (e.g., 0.1, 0.3, 3, and 10 mg/kg) or vehicle control.

-

Assess pain behavior at different time points post-dosing using methods such as:

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

-

Mechanical Allodynia: Determine the paw withdrawal threshold using von Frey filaments.

-

-

Collect blood samples at the end of the study to measure plasma concentrations of this compound and LPA levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

In Vivo Brain Penetration Assessment

The ability of this compound to cross the blood-brain barrier is a key feature.

-

Protocol Outline:

-

Administer this compound to the animals (e.g., rats or mice) via the desired route (e.g., oral gavage).

-

At a specific time point post-dosing (e.g., 4 hours), euthanize the animals.

-

Collect blood and brain tissue.

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from both plasma and brain homogenate samples.

-

Quantify the concentration of this compound in both matrices using a validated analytical method, such as LC-MS/MS.

-

Calculate the brain/plasma concentration ratio. For a more accurate assessment of unbound drug penetration, determine the unbound fraction in both plasma and brain tissue to calculate the unbound brain-to-plasma partition coefficient (Kp,uu).

-

Visualizations

Signaling Pathway

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

Logical Relationship of this compound Development

Caption: Logical progression of the discovery and development of this compound.

References

BIO-32546: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIO-32546, a potent and selective inhibitor of Autotaxin (ATX), for neuroscience research applications. This compound is a valuable tool compound for investigating the role of the ATX-lysophosphatidic acid (LPA) signaling pathway in various neurological processes and disease models. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: The Autotaxin-LPA Signaling Pathway

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1] LPA then binds to and activates at least six G-protein coupled receptors (LPA1-6), initiating a cascade of downstream signaling events that influence a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][2]

The ATX-LPA signaling axis is implicated in numerous physiological and pathological conditions.[1] In the context of neuroscience, this pathway is involved in neuronal development, as well as in the pathophysiology of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and neuropathic pain. Elevated levels of ATX and LPA are observed following neuronal injury, suggesting that inhibition of this pathway could be a promising therapeutic strategy for neurological conditions.

Mechanism of Action of this compound

This compound is a potent, selective, and orally bioavailable non-zinc binding inhibitor of Autotaxin. By directly inhibiting the enzymatic activity of ATX, this compound effectively reduces the production of LPA, thereby downregulating the downstream signaling cascades mediated by LPA receptors. Its brain-penetrable nature makes it a particularly suitable tool for investigating the role of the ATX-LPA pathway in the central nervous system.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, demonstrating its high potency and selectivity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type |

| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |

| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |

| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |

| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |

| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |

| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Acute Pain

| Dose (mg/kg, oral) | Effect on Pain Behavior | LPA Reduction in Plasma (at 6h) |

| 0.3 | Significant effect observed | Not specified |

| 3 | Sustained effect for 24 hours | 61% |

| 10 | Sustained effect for 24 hours | 48% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Autotaxin Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of this compound against human Autotaxin.

Materials:

-

Recombinant human Autotaxin (ATX)

-

FS-3 substrate (a commercially available fluorescent substrate for ATX)

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)

-

This compound (or other test compounds)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.

-

Add a small volume of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add recombinant human ATX to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair in FS-3.

-

Record the kinetic data over a specific period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

LPA Measurement in Plasma (LC-MS/MS)

This protocol outlines the quantification of lysophosphatidic acid (LPA) levels in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples (from human or rat)

-

Internal standard (e.g., a deuterated LPA species)

-

Protein precipitation solvent (e.g., methanol or acetonitrile)

-

LC-MS/MS system (including a suitable C18 column)

-

Mobile phases for liquid chromatography

Procedure:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add the internal standard.

-

Precipitate the plasma proteins by adding a larger volume of cold protein precipitation solvent.

-

Vortex the samples thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the LPA species using a reverse-phase C18 column with a gradient of mobile phases.

-

Detect and quantify the different LPA species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Calculate the concentration of each LPA species by comparing its peak area to that of the internal standard and using a standard curve.

In Vivo Efficacy in a Rat Model of Acute Inflammatory Pain (CFA Model)

This protocol describes the use of the Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rats to evaluate the in vivo efficacy of this compound.

Animals:

-

Male Sprague-Dawley rats

Procedure:

-

Induction of Inflammation: Induce unilateral inflammation by injecting a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of each rat.

-

Acclimation and Baseline Measurement: Allow time for the inflammation and associated pain hypersensitivity to develop (typically 24-48 hours). Measure baseline pain responses (e.g., thermal withdrawal latency, mechanical withdrawal threshold) before drug administration.

-

Drug Administration: Administer this compound orally at various doses (e.g., 0.3, 3, 10 mg/kg). A vehicle control group should also be included.

-

Pain Assessment: At specific time points after dosing (e.g., 1, 3, 6, 24 hours), assess pain behavior using methods such as:

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).

-

Mechanical Allodynia: Determine the paw withdrawal threshold using von Frey filaments of increasing stiffness.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the experiment, collect blood samples to measure the plasma concentration of this compound and LPA levels to establish a PK/PD relationship.

Conclusion

This compound is a highly potent and selective Autotaxin inhibitor with excellent drug-like properties, including oral bioavailability and brain penetrance. Its ability to effectively reduce LPA levels makes it an invaluable research tool for elucidating the role of the ATX-LPA signaling pathway in the central nervous system and for exploring its therapeutic potential in various neurological disorders. The data and protocols presented in this guide are intended to facilitate the use of this compound in neuroscience research.

References

The Emerging Role of BIO-32546 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments offer limited efficacy and are often associated with dose-limiting side effects. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway has emerged as a critical mediator in the pathophysiology of neuropathic pain, making it a promising target for novel analgesic drug development. BIO-32546 is a potent, selective, and orally bioavailable inhibitor of ATX. This technical guide provides a comprehensive overview of the core scientific principles supporting the investigation of this compound in preclinical models of neuropathic pain, including its mechanism of action, relevant signaling pathways, and available preclinical data. Detailed experimental protocols for established neuropathic pain models and behavioral assessments are also provided to facilitate further research in this area.

Introduction to this compound

This compound is a novel, non-zinc binding, reversible inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the extracellular space.[1][2] Its high potency and favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, position it as a valuable tool for investigating the role of the ATX-LPA axis in neurological disorders, including neuropathic pain.[1]

The Autotaxin-LPA Signaling Pathway in Neuropathic Pain

Nerve injury triggers an increase in the levels of ATX and LPA.[1] LPA, a bioactive phospholipid, signals through at least six G protein-coupled receptors (LPA1-6) to initiate a cascade of downstream events that contribute to the development and maintenance of neuropathic pain.[1] These events include neuronal demyelination, hyperexcitability of dorsal horn neurons, and neuroinflammation. Preclinical studies using genetic knockout models and other pharmacological inhibitors have validated the ATX-LPA axis as a key player in neuropathic pain.

Signaling Pathway Diagram

Caption: The ATX-LPA signaling cascade in neuropathic pain.

Preclinical Data for this compound

While direct evidence of this compound efficacy in established neuropathic pain models is not yet published, its potent enzymatic inhibition and demonstrated analgesic effect in a model of inflammatory pain provide a strong rationale for its investigation in neuropathic pain states.

In Vitro Potency

This compound is a highly potent inhibitor of human autotaxin.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Autotaxin (ATX) | 1 |

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties in preclinical species, including rats and mice.

| Species | Route | Clearance (CL) | Brain/Plasma Ratio (4h) | Bioavailability (F%) | Reference |

| Rat | IV/PO | 94 mL/min/kg | 0.8 | - | |

| Mouse | IV/PO | Low | - | 51 |

In Vivo Efficacy in an Inflammatory Pain Model

This compound has demonstrated dose-dependent efficacy in a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain, a model that shares some underlying mechanisms with neuropathic pain.

| Model | Species | Doses (mg/kg, oral) | Outcome | Reference |

| CFA-induced paw inflammation | Rat | 0.3, 3, 10 | Dose-dependent reduction in paw withdrawal threshold |

Supporting Evidence from Other Autotaxin Inhibitors

The therapeutic potential of targeting the ATX-LPA axis for neuropathic pain is further supported by studies on other ATX inhibitors. For instance, ONO-8430506, another orally available ATX inhibitor, has been shown to ameliorate neuropathic pain symptoms in a rat model of dorsal root ganglion compression. In this model, a 30 mg/kg oral dose of ONO-8430506 significantly reversed the decreased pain threshold.

Experimental Protocols for Neuropathic Pain Models

To facilitate further investigation of this compound in neuropathic pain, detailed protocols for standard, validated animal models are provided below.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain that involves loose ligation of the sciatic nerve.

Workflow Diagram:

Caption: Experimental workflow for the Chronic Constriction Injury model.

Protocol:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision on the lateral side of the thigh to expose the biceps femoris muscle.

-

Bluntly dissect the muscle to expose the common sciatic nerve.

-

Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.

-

The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Close the muscle layer and skin with sutures.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours.

-

Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and at multiple time points post-surgery (e.g., days 3, 7, 14, and 21).

Spared Nerve Injury (SNI) Model

The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.

Protocol:

-

Anesthesia and Surgical Procedure: Similar to the CCI model, expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Nerve Transection:

-

Carefully isolate the common peroneal and tibial nerves.

-

Tightly ligate these two nerves with a silk suture.

-

Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.

-

Take care to leave the sural nerve untouched.

-

-

Closure and Post-operative Care: Close the incision in layers and provide post-operative care as in the CCI model.

-

Behavioral Testing: Assess pain behaviors in the lateral plantar surface of the paw, which is innervated by the spared sural nerve.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful neuropathy associated with type 1 diabetes.

Protocol:

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in citrate buffer.

-

Confirm the induction of diabetes by measuring blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.

-

-

Development of Neuropathy: Allow several weeks (typically 2-4) for the development of neuropathic pain symptoms.

-

Behavioral Testing: Monitor for the development of mechanical allodynia and thermal hyperalgesia.

Behavioral Assessment Protocols

Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Protocol:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is defined as a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a radiant heat source.

Protocol:

-

Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.

-

Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

-

Activate the heat source and record the time it takes for the animal to withdraw its paw.

-

A cut-off time is used to prevent tissue damage.

Conclusion and Future Directions

This compound is a potent and selective autotaxin inhibitor with a promising pharmacokinetic profile. The well-established role of the ATX-LPA signaling pathway in the pathophysiology of neuropathic pain, coupled with the analgesic efficacy of this compound in a relevant pain model and supporting evidence from other ATX inhibitors, provides a strong rationale for its investigation as a novel therapeutic for neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate these crucial next steps in the preclinical evaluation of this compound. Future studies should focus on evaluating the efficacy of this compound in established models of neuropathic pain, such as the CCI, SNL, and STZ models, to fully characterize its potential as a much-needed new treatment option for this debilitating condition.

References

Investigating BIO-32546 in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant challenge in modern medicine, leading to organ dysfunction and failure. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a pivotal pathway in the pathogenesis of fibrotic diseases, making it a compelling target for therapeutic intervention. BIO-32546 is a potent, selective, and orally bioavailable inhibitor of autotaxin, the primary enzyme responsible for LPA production.[1][2] This technical guide provides an in-depth overview of the role of ATX inhibition in fibrosis research, with a focus on the therapeutic potential of molecules like this compound. While specific preclinical data for this compound in fibrosis models is not yet publicly available, this document will utilize representative data from other selective ATX inhibitors to illustrate the promise of this therapeutic strategy. Detailed experimental protocols for common fibrosis models and quantitative assays are provided, alongside visualizations of the key signaling pathways and experimental workflows.

Introduction: The Autotaxin-LPA Axis and this compound

Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6.[1] The ATX-LPA signaling pathway is integral to various physiological processes; however, its dysregulation has been implicated in the pathology of numerous diseases, including cancer, inflammation, and fibrosis.[1]

In the context of fibrosis, elevated levels of ATX and LPA are observed in affected tissues, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition. This has positioned the ATX-LPA axis as a key therapeutic target for a range of fibrotic conditions, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.

This compound is a novel, non-zinc binding, reversible inhibitor of ATX with high potency and selectivity. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a valuable tool compound for investigating the therapeutic potential of ATX inhibition.

Preclinical Data for Autotaxin Inhibitors in Fibrosis Models

While specific data on this compound in fibrosis models remains to be published, preclinical studies with other potent and selective ATX inhibitors have demonstrated significant anti-fibrotic efficacy. The following tables summarize representative data from such studies, providing a benchmark for the expected therapeutic effects of this class of molecules.

Table 1: Effect of a Novel Autotaxin Inhibitor on Bleomycin-Induced Pulmonary Fibrosis in Mice

| Parameter | Vehicle Control | ATX Inhibitor (30 mg/kg) | ATX Inhibitor (60 mg/kg) |

| Hydroxyproline (µg/g lung tissue) | 250 ± 25 | 198.2 ± 20 | 151.0 ± 18 |

| α-SMA expression (relative units) | 1.0 ± 0.15 | 0.6 ± 0.1 | 0.4 ± 0.08 |

| COL1A1 expression (relative units) | 1.0 ± 0.2 | 0.5 ± 0.12 | 0.3 ± 0.07 |

Data is representative of potent and selective ATX inhibitors in a bleomycin-induced lung fibrosis model and is not specific to this compound.

Table 2: Efficacy of the Autotaxin Inhibitor PAT-505 in a Mouse Model of Liver Fibrosis

| Parameter | Vehicle Control | PAT-505 (30 mg/kg) |

| Liver Collagen (µg/g tissue) | 15.2 ± 2.1 | 9.8 ± 1.5 |

| α-SMA positive area (%) | 8.5 ± 1.2 | 4.2 ± 0.8 |

| TGF-β1 expression (relative units) | 1.0 ± 0.18 | 0.55 ± 0.1 |

Data adapted from a study on the ATX inhibitor PAT-505 in a model of liver fibrosis and is not specific to this compound.

Key Experimental Protocols in Fibrosis Research

This section provides detailed methodologies for inducing and assessing fibrosis in preclinical models.

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used and well-characterized model for studying the pathogenesis of pulmonary fibrosis and for evaluating potential anti-fibrotic therapies.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Animal feeding needles or intratracheal instillation device

-

C57BL/6 mice (8-10 weeks old)

Procedure:

-

Anesthetize the mice using a standardized protocol.

-

Suspend the mouse on an angled board to provide a clear view of the trachea.

-

Expose the trachea through a small incision or use a non-invasive intubation technique.

-

Instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in sterile saline directly into the trachea using a fine-gauge needle or a specialized intratracheal aerosolizer.

-

Suture the incision if made and allow the mouse to recover on a warming pad.

-

Monitor the animals for weight loss and signs of distress.

-

The fibrotic phase typically develops over 14 to 28 days, at which point the animals are euthanized for tissue collection and analysis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is commonly used to induce liver fibrosis and cirrhosis in rodents.

Materials:

-

Carbon tetrachloride (CCl4)

-

Vehicle (e.g., corn oil, olive oil)

-

Syringes and needles for intraperitoneal injection

-

Mice or rats

Procedure:

-

Prepare a solution of CCl4 in the chosen vehicle (typically a 1:1 to 1:4 dilution).

-

Administer the CCl4 solution to the animals via intraperitoneal (IP) injection. A typical starting dose for mice is 0.5-1.0 mL/kg body weight.

-

Injections are typically performed twice weekly for a period of 4 to 12 weeks, depending on the desired severity of fibrosis.

-

Monitor the animals for signs of liver toxicity and overall health.

-

At the end of the study period, euthanize the animals and collect liver tissue for histological and biochemical analysis.

Quantification of Collagen Deposition

This biochemical assay is the gold standard for quantifying total collagen content in tissues.

Materials:

-

Tissue homogenizer

-

Concentrated hydrochloric acid (HCl, ~12 M)

-

Chloramine-T solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

-

Hydroxyproline standard solution

-

Heating block or water bath (110-120°C)

-

Spectrophotometer

Procedure:

-

Accurately weigh a portion of the fibrotic tissue (e.g., lung or liver).

-

Homogenize the tissue in a known volume of distilled water.

-

Hydrolyze the tissue homogenate by adding an equal volume of concentrated HCl and heating at 110-120°C for 16-24 hours in a sealed, acid-resistant tube.

-

Neutralize the hydrolyzed samples.

-

Add Chloramine-T solution to each sample and incubate at room temperature to oxidize the hydroxyproline.

-

Add Ehrlich's reagent and incubate at 60-65°C for 20-30 minutes to develop a colored product.

-

Measure the absorbance of the samples and a standard curve of hydroxyproline at 550-560 nm.

-

Calculate the hydroxyproline content in the samples and express it as µg of hydroxyproline per mg of wet tissue weight.

This histological staining technique is used to visualize collagen fibers in tissue sections.

Materials:

-

Paraffin-embedded tissue sections

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/phosphotungstic acid solution

-

Aniline blue or Light Green solution

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the nuclei with Weigert's iron hematoxylin (black/blue).

-

Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin (red).

-

Differentiate with phosphomolybdic/phosphotungstic acid to de-stain the collagen fibers.

-

Counterstain with aniline blue or light green to stain the collagen fibers (blue or green).

-

Dehydrate and mount the sections.

-

The extent of fibrosis can be semi-quantitatively scored (e.g., Ashcroft score for lung fibrosis) or quantitatively analyzed using image analysis software.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the ATX-LPA axis in fibrosis and a typical experimental workflow for evaluating an ATX inhibitor.

Caption: The ATX-LPA signaling pathway in fibrosis.

Caption: A typical experimental workflow for evaluating an ATX inhibitor.

Conclusion

The inhibition of the autotaxin-LPA signaling pathway represents a promising therapeutic strategy for the treatment of fibrotic diseases. Potent and selective ATX inhibitors, such as this compound, are valuable tools for further elucidating the role of this pathway and for the development of novel anti-fibrotic therapies. The experimental protocols and methodologies outlined in this guide provide a framework for the preclinical evaluation of such compounds. Future studies are warranted to specifically investigate the efficacy of this compound in various models of fibrosis to fully characterize its therapeutic potential.

References

The Autotaxin Inhibitor BIO-32546: A Preclinical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant global health challenge, with a pressing need for novel therapeutic strategies that can modify the disease course. Emerging evidence implicates the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway in the complex pathophysiology of AD, particularly in driving neuroinflammation, a key component of the disease. BIO-32546 is a potent, selective, and orally bioavailable autotaxin inhibitor with demonstrated brain penetrance. This technical guide provides a comprehensive overview of the preclinical rationale and a suggested experimental framework for investigating the therapeutic potential of this compound in Alzheimer's disease research. While direct preclinical studies of this compound in AD models are not yet published, this document extrapolates from the known pharmacology of the compound and the established role of the ATX-LPA axis in neurobiology to propose a roadmap for its evaluation.

Introduction: The Rationale for Targeting Autotaxin in Alzheimer's Disease

The pathology of Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss.[1][2] A growing body of research highlights the critical role of neuroinflammation in exacerbating these core pathologies.[3][4] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), become activated in the AD brain, releasing pro-inflammatory cytokines that contribute to a neurotoxic environment.[4]

Autotaxin (ATX) is a secreted enzyme that is the primary producer of lysophosphatidic acid (LPA) in the brain. LPA is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors (LPARs), which are expressed on various brain cells, including neurons, microglia, and astrocytes. The ATX-LPA signaling axis has been implicated in a range of cellular processes relevant to AD, including:

-

Neuroinflammation: LPA can induce the activation of microglia and astrocytes, leading to the production of pro-inflammatory mediators.

-

Neuronal function: LPA signaling can influence neurite retraction and has been linked to changes in synaptic plasticity.

-

Potential link to Aβ and Tau Pathology: Dysregulation of the ATX-LPA axis may contribute to the pathological cascade of AD.

Given its role in orchestrating these key pathological processes, the inhibition of ATX presents a compelling therapeutic strategy for Alzheimer's disease.

This compound: A Potent and Brain-Penetrant Autotaxin Inhibitor

This compound is a novel, potent, and selective non-zinc binding inhibitor of autotaxin. Its favorable pharmacokinetic profile makes it a suitable tool compound for preclinical in vivo studies.

In Vitro and In Vivo Pharmacological Data

The following tables summarize the key quantitative data for this compound from published literature.

| Parameter | Value | Assay Type |

| IC | 1.0 nM | Enzymatic Assay |

| IC | 53 ± 26 nM | LPA Measurement |

| IC | 47 ± 20 nM | LPA Measurement |

Table 1: In Vitro Potency of this compound

| Species | Route | Dose (mg/kg) | T | C | AUC (ng·h/mL) | Brain/Plasma Ratio |

| Rat | IV | 2 | 1.7 | 450 | 599 | - |

| Rat | PO | 10 | 2.5 | 1140 | 6640 | 0.2 (at 4h) |

| Mouse | IV | 2 | 1.3 | 563 | 640 | - |

| Mouse | PO | 10 | 2.3 | 2580 | 11500 | 0.2 (at 4h) |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

These data indicate that this compound is a highly potent ATX inhibitor with good oral bioavailability and the ability to cross the blood-brain barrier. The observed brain-to-plasma ratio of 0.2 suggests that therapeutically relevant concentrations can be achieved in the CNS.

Proposed Mechanism of Action in Alzheimer's Disease

The therapeutic potential of this compound in Alzheimer's disease is hypothesized to stem from its ability to modulate neuroinflammation and its downstream consequences on neuronal function and pathology.

By inhibiting ATX, this compound reduces the production of LPA in the brain parenchyma. This, in turn, dampens the activation of LPA receptors on microglia and astrocytes, leading to a reduction in the downstream signaling cascades that drive the expression of pro-inflammatory cytokines. The attenuation of this neuroinflammatory response is expected to create a more favorable microenvironment for neuronal survival and function.

Suggested Preclinical Experimental Protocols

The following protocols are proposed for the evaluation of this compound in a preclinical Alzheimer's disease model. A commonly used and well-characterized model, such as the 5xFAD or 3xTg-AD mouse model, is recommended.

In Vivo Efficacy Study

Objective: To assess the therapeutic efficacy of this compound in ameliorating cognitive deficits and AD-like pathology in a transgenic mouse model.

Experimental Workflow:

Detailed Protocol:

-

Animal Model: 5xFAD transgenic mice and wild-type littermates (3-4 months of age).

-

Group Allocation:

-

Group 1: Wild-type + Vehicle

-

Group 2: 5xFAD + Vehicle

-

Group 3: 5xFAD + this compound (10 mg/kg/day)

-

Group 4: 5xFAD + this compound (30 mg/kg/day)

-

-

Drug Administration: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) administered daily via oral gavage for 3 months.

-

Behavioral Assessment: During the final month of treatment, cognitive function will be assessed using a battery of tests:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term spatial working memory.

-

Novel Object Recognition: To test recognition memory.

-

-

Tissue Collection and Processing: At the end of the study, mice will be euthanized, and blood and brain tissue will be collected. Brains will be hemisected, with one hemisphere fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.

Target Engagement and Biomarker Analysis

Objective: To confirm that this compound engages its target (ATX) in the brain and modulates downstream biomarkers of neuroinflammation and AD pathology.

Methodologies:

-

LPA Measurement (LC-MS/MS): LPA levels will be quantified in brain homogenates and plasma to confirm target engagement. A significant reduction in LPA levels in the this compound treated groups compared to the vehicle group is expected.

-

Immunohistochemistry: Fixed brain sections will be stained for:

-

Aβ plaques (6E10 or 4G8 antibody): To quantify amyloid plaque burden.

-

Hyperphosphorylated Tau (AT8 antibody): To assess tau pathology.

-

Microgliosis (Iba1 antibody): To measure microglial activation.

-

Astrogliosis (GFAP antibody): To assess astrocyte reactivity.

-

-

ELISA/Multiplex Assays: Brain homogenates will be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Western Blotting: To quantify levels of key proteins in signaling pathways and synaptic markers (e.g., synaptophysin, PSD-95).

Expected Outcomes and Interpretation

A successful outcome of this proposed research would be the demonstration that chronic treatment with this compound:

-

Rescues or significantly improves cognitive deficits in the Alzheimer's disease mouse model.

-

Reduces the levels of LPA in the brain, confirming target engagement.

-

Attenuates neuroinflammation, as evidenced by reduced microgliosis, astrogliosis, and pro-inflammatory cytokine levels.

-

Leads to a reduction in amyloid plaque deposition and/or hyperphosphorylated tau pathology.